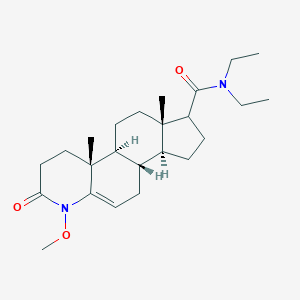
N,N-Diethyl-4-methoxy-3-oxo-4-aza-5-androstene-17-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N,N-Diethyl-4-methoxy-3-oxo-4-aza-5-androstene-17-carboxamide, also known as AICAR (5-Aminoimidazole-4-carboxamide ribonucleotide), is a synthetic compound that has gained significant attention in the field of scientific research. AICAR is a nucleotide analogue that is structurally similar to adenosine, a purine nucleoside that plays a crucial role in energy metabolism. AICAR has been shown to activate AMP-activated protein kinase (AMPK), an enzyme that plays a key role in regulating cellular energy metabolism.
作用机制
N,N-Diethyl-4-methoxy-3-oxo-4-aza-5-androstene-17-carboxamide activates AMPK by mimicking the effects of AMP, a molecule that is produced during periods of cellular stress. AMPK is activated when the ratio of AMP to ATP (adenosine triphosphate) increases, indicating a decrease in cellular energy levels. N,N-Diethyl-4-methoxy-3-oxo-4-aza-5-androstene-17-carboxamide is converted to ZMP, which is structurally similar to AMP and can activate AMPK in a similar manner.
生化和生理效应
Activation of AMPK by N,N-Diethyl-4-methoxy-3-oxo-4-aza-5-androstene-17-carboxamide has a variety of biochemical and physiological effects. N,N-Diethyl-4-methoxy-3-oxo-4-aza-5-androstene-17-carboxamide has been shown to increase glucose uptake and fatty acid oxidation in skeletal muscle cells, which may have implications for the treatment of type 2 diabetes and obesity. N,N-Diethyl-4-methoxy-3-oxo-4-aza-5-androstene-17-carboxamide has also been shown to increase mitochondrial biogenesis, which may have implications for the treatment of age-related diseases. N,N-Diethyl-4-methoxy-3-oxo-4-aza-5-androstene-17-carboxamide has been shown to have anti-inflammatory effects, which may have implications for the treatment of inflammatory diseases.
实验室实验的优点和局限性
N,N-Diethyl-4-methoxy-3-oxo-4-aza-5-androstene-17-carboxamide has several advantages for lab experiments. N,N-Diethyl-4-methoxy-3-oxo-4-aza-5-androstene-17-carboxamide is a synthetic compound that can be easily synthesized in large quantities. N,N-Diethyl-4-methoxy-3-oxo-4-aza-5-androstene-17-carboxamide is stable and can be stored for long periods of time. N,N-Diethyl-4-methoxy-3-oxo-4-aza-5-androstene-17-carboxamide is also relatively inexpensive compared to other compounds used in scientific research. However, N,N-Diethyl-4-methoxy-3-oxo-4-aza-5-androstene-17-carboxamide has some limitations for lab experiments. N,N-Diethyl-4-methoxy-3-oxo-4-aza-5-androstene-17-carboxamide is a nucleotide analogue that can interfere with cellular processes that involve nucleotides. N,N-Diethyl-4-methoxy-3-oxo-4-aza-5-androstene-17-carboxamide can also activate other kinases besides AMPK, which can complicate the interpretation of experimental results.
未来方向
There are several future directions for research on N,N-Diethyl-4-methoxy-3-oxo-4-aza-5-androstene-17-carboxamide. N,N-Diethyl-4-methoxy-3-oxo-4-aza-5-androstene-17-carboxamide has potential applications in the treatment of metabolic diseases, such as type 2 diabetes and obesity. N,N-Diethyl-4-methoxy-3-oxo-4-aza-5-androstene-17-carboxamide may also have applications in the treatment of age-related diseases, such as Alzheimer's disease and Parkinson's disease. N,N-Diethyl-4-methoxy-3-oxo-4-aza-5-androstene-17-carboxamide may have applications in the treatment of inflammatory diseases, such as rheumatoid arthritis and multiple sclerosis. Future research should focus on the development of more specific activators of AMPK that do not have the potential to interfere with other cellular processes. Future research should also focus on the development of more effective delivery methods for N,N-Diethyl-4-methoxy-3-oxo-4-aza-5-androstene-17-carboxamide, such as targeted nanoparticles.
合成方法
N,N-Diethyl-4-methoxy-3-oxo-4-aza-5-androstene-17-carboxamide can be synthesized by reacting 4,5-diaminoimidazole-1-β-D-ribofuranosyl-5-monophosphate (AIR) with succinimide to form 5-aminoimidazole-4-carboxamide-1-β-D-ribofuranosyl 5'-monophosphate (ZMP). ZMP can then be reacted with diethylamine and methyl 4-chloro-3-oxobutanoate to form N,N-Diethyl-4-methoxy-3-oxo-4-aza-5-androstene-17-carboxamide (N,N-Diethyl-4-methoxy-3-oxo-4-aza-5-androstene-17-carboxamide).
科学研究应用
N,N-Diethyl-4-methoxy-3-oxo-4-aza-5-androstene-17-carboxamide has been extensively studied in scientific research due to its ability to activate AMPK. AMPK is a key regulator of cellular energy metabolism and is involved in a variety of cellular processes, including glucose uptake, fatty acid oxidation, and protein synthesis. N,N-Diethyl-4-methoxy-3-oxo-4-aza-5-androstene-17-carboxamide has been shown to increase glucose uptake in skeletal muscle cells, which may have implications for the treatment of type 2 diabetes. N,N-Diethyl-4-methoxy-3-oxo-4-aza-5-androstene-17-carboxamide has also been shown to increase fatty acid oxidation in the liver, which may have implications for the treatment of non-alcoholic fatty liver disease.
属性
CAS 编号 |
106649-71-2 |
|---|---|
产品名称 |
N,N-Diethyl-4-methoxy-3-oxo-4-aza-5-androstene-17-carboxamide |
分子式 |
C24H38N2O3 |
分子量 |
402.6 g/mol |
IUPAC 名称 |
(3aS,3bS,9aR,9bS,11aS)-N,N-diethyl-6-methoxy-9a,11a-dimethyl-7-oxo-2,3,3a,3b,4,8,9,9b,10,11-decahydro-1H-indeno[5,4-f]quinoline-1-carboxamide |
InChI |
InChI=1S/C24H38N2O3/c1-6-25(7-2)22(28)19-10-9-17-16-8-11-20-24(4,15-13-21(27)26(20)29-5)18(16)12-14-23(17,19)3/h11,16-19H,6-10,12-15H2,1-5H3/t16-,17-,18-,19?,23-,24+/m0/s1 |
InChI 键 |
DYDCSACBLWQNAH-LCGFWRJVSA-N |
手性 SMILES |
CCN(CC)C(=O)C1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CCC(=O)N4OC)C)C |
SMILES |
CCN(CC)C(=O)C1CCC2C1(CCC3C2CC=C4C3(CCC(=O)N4OC)C)C |
规范 SMILES |
CCN(CC)C(=O)C1CCC2C1(CCC3C2CC=C4C3(CCC(=O)N4OC)C)C |
同义词 |
N,N-diethyl-4-methoxy-3-oxo-4-aza-5-androstene-17-carboxamide NNDOAAC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



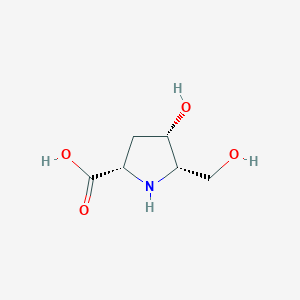
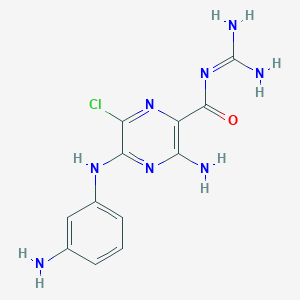
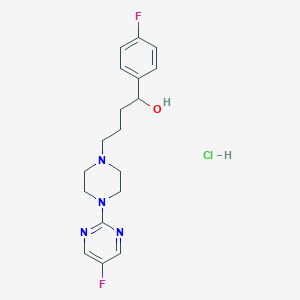
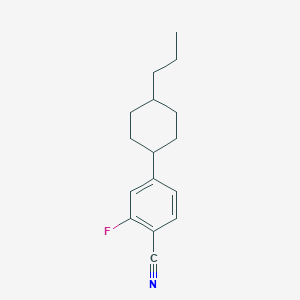
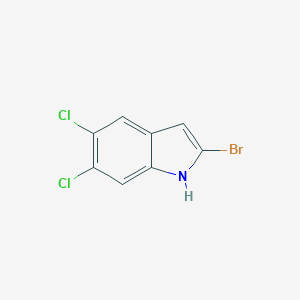
![tert-butyl N-[1-[[1-[(1-amino-1-oxo-3-phenylpropan-2-yl)amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]carbamate](/img/structure/B12906.png)

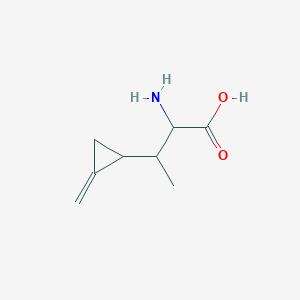

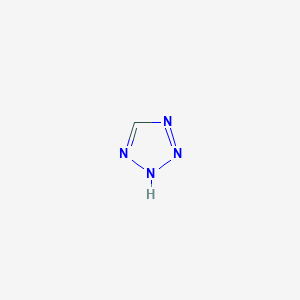

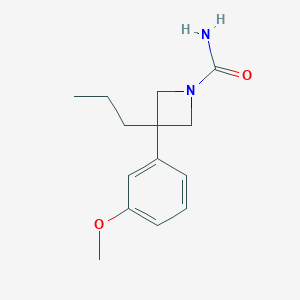
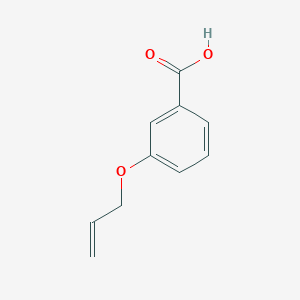
![Disodium;[(3R,4R,5R,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl] [[(2R,3S,4R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] phosphate](/img/structure/B12924.png)